N-(3-aminophenyl)-N-[(4-methoxyphenyl)methyl]-4-methylbenzamide
Description
Properties
IUPAC Name |
N-(3-aminophenyl)-N-[(4-methoxyphenyl)methyl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c1-16-6-10-18(11-7-16)22(25)24(20-5-3-4-19(23)14-20)15-17-8-12-21(26-2)13-9-17/h3-14H,15,23H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMSSSILCYRIIKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CC2=CC=C(C=C2)OC)C3=CC=CC(=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901176015 | |
| Record name | N-(3-Aminophenyl)-N-[(4-methoxyphenyl)methyl]-4-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901176015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
305851-23-4 | |
| Record name | N-(3-Aminophenyl)-N-[(4-methoxyphenyl)methyl]-4-methylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=305851-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Aminophenyl)-N-[(4-methoxyphenyl)methyl]-4-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901176015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-aminophenyl)-N-[(4-methoxyphenyl)methyl]-4-methylbenzamide typically involves multi-step organic reactions. One common approach is:
Starting Materials: 3-nitroaniline, 4-methoxybenzyl chloride, and 4-methylbenzoic acid.
Reduction: The nitro group of 3-nitroaniline is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Amidation: The resulting 3-aminophenyl compound is then reacted with 4-methylbenzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.
Alkylation: Finally, the 4-methoxybenzyl chloride is introduced to the amide compound under basic conditions to complete the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-aminophenyl)-N-[(4-methoxyphenyl)methyl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The nitro group can be reduced back to an amino group using reducing agents.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-aminophenyl)-N-[(4-methoxyphenyl)methyl]-4-methylbenzamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural analogs and their substituent variations, molecular weights, and reported activities:
Key Observations:
- Substituent Position: The target compound’s 3-aminophenyl group distinguishes it from analogs with para-substituted amines (e.g., 4-Amino-N-(4-amino-2-methoxyphenyl)benzamide ). Meta-substitution may alter electronic properties and binding interactions.
- Methoxybenzyl Group : The N-[(4-methoxyphenyl)methyl] moiety is shared with compounds like N-(4-Methoxyphenyl)benzamide , but the addition of a methyl group on the benzamide core may enhance lipophilicity.
- Thiazole and Heterocyclic Modifications : Compounds like 4-Methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide incorporate heterocycles, which often improve metabolic stability and target affinity compared to purely aromatic systems.
Physicochemical and Geometric Properties
- Crystal Structure : While the target compound’s crystal data are absent, analogs like (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide exhibit well-defined geometric parameters (e.g., bond angles: C3–C2–N1 = 123.2°, C3–C2–C31 = 123.2°) . These values suggest planar arrangements common in benzamide derivatives.
- Solubility and Stability : The 4-methyl and methoxy groups may enhance solubility in organic solvents compared to unsubstituted benzamides.
Biological Activity
N-(3-aminophenyl)-N-[(4-methoxyphenyl)methyl]-4-methylbenzamide, a compound belonging to the benzamide class, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure with multiple functional groups, including an amine and a methoxy group, which may contribute to its diverse biological effects.
Chemical Structure and Properties
- Molecular Formula : C22H22N2O2
- CAS Number : 305851-23-4
- Molecular Weight : 350.43 g/mol
The compound's structure allows it to interact with various biological targets, potentially modulating enzyme activities and influencing cellular pathways.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of histone deacetylases (HDACs), which are crucial in regulating gene expression and cellular processes such as proliferation and apoptosis.
Antimicrobial Activity
Research indicates that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown activity against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Properties
Several studies have explored the anticancer potential of benzamide derivatives. This compound has been investigated for its effects on cancer cell lines, demonstrating cytotoxicity that may be linked to its HDAC inhibitory activity. In particular, it has shown promise in inhibiting the growth of leukemia cells by reactivating silenced tumor suppressor genes .
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits significant activity against various bacterial strains. |
| Anticancer | Demonstrates cytotoxic effects on cancer cell lines, particularly leukemia cells. |
| HDAC Inhibition | Potentially inhibits histone deacetylases, influencing gene expression and cell proliferation. |
Case Study 1: Anticancer Activity
In a study assessing the anticancer properties of this compound, researchers found that the compound induced apoptosis in leukemia cell lines. The mechanism was linked to the reactivation of silenced genes involved in tumor suppression, indicating a potential therapeutic role in cancer treatment .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of benzamide derivatives similar to this compound. The study reported significant inhibition of bacterial growth, highlighting the compound's potential as a lead in developing new antimicrobial agents .
Q & A
Q. How can researchers mitigate mutagenicity risks identified in Ames tests for analogs?
- Methodological Answer : Structural analogs with nitro groups show higher mutagenicity (TA98 strain +S9). Mitigation strategies:
- Derivatization : Replace nitro with cyano (-CN) to reduce electrophilic potential .
- Prodrug Design : Introduce ester moieties cleaved in vivo to minimize direct DNA interaction .
- In Silico Tox Screening : Use Derek Nexus to flag mutagenic alerts pre-synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
